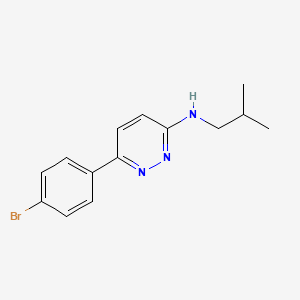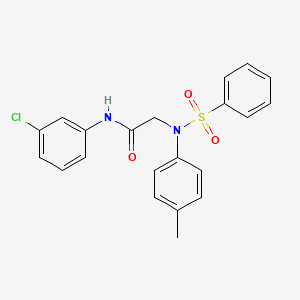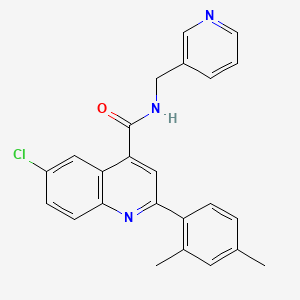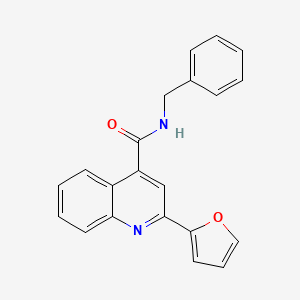![molecular formula C19H24F2N2O3 B5972633 7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs.5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis, or programmed cell death, in cancer cells. The antibacterial and antifungal activity of the compound may be due to its ability to disrupt the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and microorganisms. In vivo studies have shown that it can reduce tumor growth in animal models. However, the compound has also been shown to have some toxic effects, particularly at high doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one for lab experiments is its potential as a lead compound for the development of new drugs. Its activity against cancer cells and microorganisms makes it a promising candidate for further study. However, its toxicity at high doses may limit its use in certain experiments. Furthermore, the exact mechanism of action of the compound is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further explore its potential as a treatment for cancer and microorganisms. Another direction is to study its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and to design experiments to study its effects. Finally, the compound may be modified to improve its activity and reduce its toxicity, which could lead to the development of new drugs.
Synthesis Methods
The synthesis of 7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 3,4-difluorobenzylamine with 3-methoxypropanoyl chloride to form the corresponding amide. This amide is then cyclized using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to form the spirocyclic compound. The overall yield of the synthesis is around 50%.
Scientific Research Applications
7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to have antibacterial and antifungal activity. Furthermore, it has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
7-[(3,4-difluorophenyl)methyl]-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O3/c1-26-10-5-17(24)23-9-7-19(13-23)6-2-8-22(18(19)25)12-14-3-4-15(20)16(21)11-14/h3-4,11H,2,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOPRKNLJCGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)


![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)

![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)

![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)